molecular formula C16H17N3O3 B2689678 N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide CAS No. 2034231-44-0

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide

Cat. No.: B2689678
CAS No.: 2034231-44-0
M. Wt: 299.33
InChI Key: IUWBCNWOJKGKMX-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound is not explicitly mentioned in the available literature .


Chemical Reactions Analysis

The chemical reactions involving this compound are not clearly documented in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not clearly documented in the available literature .

Scientific Research Applications

Synthesis and Biological Evaluation

The research applications of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide span across synthesis and biological evaluation. For instance, compounds related to the structure, such as pyrazole- and tetrazole-related C-nucleosides with modified sugar moieties, have been synthesized and evaluated for their biological activities. These compounds exhibited moderate inhibitory effects on tumor cell lines, highlighting their potential in cancer research. The synthesis processes often involve starting from basic sugar derivatives, showcasing the chemical versatility and potential for generating novel bioactive molecules (Popsavin et al., 2002).

Antimicrobial Screening

Another significant application of related compounds involves antimicrobial activity. Novel series of 2-Azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties have been synthesized and shown excellent yields. These compounds were subjected to in vitro antibacterial activity screening against pathogenic bacteria such as S. aureus and E. coli. The structural characterization and spectral studies provided insights into their potential as antimicrobial agents (Idrees et al., 2020).

Antitubercular Activity

Moreover, the synthesis and biological screening for Mycobacterium tuberculosis DNA GyrB inhibition highlighted the design and evaluation of ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and related compounds. These studies demonstrate the role of molecular hybridization in discovering potent inhibitors against tuberculosis, contributing to the development of new therapeutic agents. The most promising inhibitors showed significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, indicating their potential in antitubercular therapy (Reddy et al., 2014).

Nematocidal Activity

Furthermore, research into novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives revealed their application in agriculture as nematocidal agents. Despite weak fungicidal activity, some derivatives exhibited good nematocidal activity against M. incognita, showcasing their potential as agricultural chemicals (Zhao et al., 2017).

Synthesis of Antibacterial Pyrazole-Benzofuran Hybrids

The regioselective synthesis of novel antibacterial pyrazole-benzofuran hybrids through cycloaddition of enaminone to hydrazonyl chlorides is another notable application. These compounds were tested for their antimicrobial activities, with some showing significant inhibitory activity against various bacterial strains. This research contributes to the search for new antibacterial agents, highlighting the importance of structural innovation (Sanad et al., 2019).

Mechanism of Action

The mechanism of action of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide is not clearly documented in the available literature .

Safety and Hazards

The safety and hazards associated with N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide are not clearly documented in the available literature .

Future Directions

The future directions for research on N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide are not clearly documented in the available literature .

Properties

IUPAC Name

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-16(15-12-13-4-1-2-5-14(13)22-15)17-7-10-21-11-9-19-8-3-6-18-19/h1-6,8,12H,7,9-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWBCNWOJKGKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCOCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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